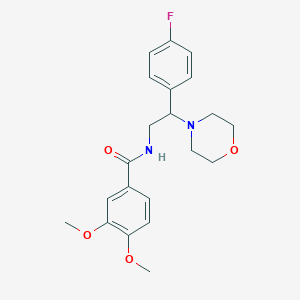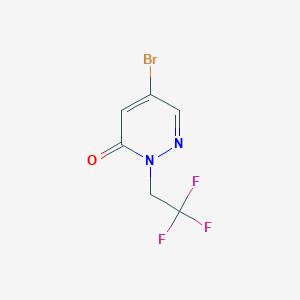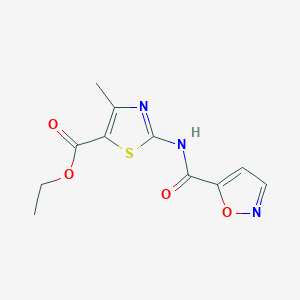
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H25FN2O4 and its molecular weight is 388.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential in Oncology
A study explored the potential of simple phenylboronic acid and benzoxaborole derivatives, including compounds structurally related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide, as anticancer agents. The research aimed at evaluating the antiproliferative activity of these compounds against various cancer cell lines. Results showed that certain derivatives induced G2/M cell cycle arrest and apoptosis in A2780 ovarian cancer cells, suggesting these compounds as promising anticancer agents with a specific mode of action (Psurski et al., 2018).
Imaging Applications
One paper discussed the use of fluorine-18 labeled benzamide analogs, structurally similar to the compound of interest, for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential as imaging agents for assessing tumor proliferation and receptor status (Tu et al., 2007).
Synthesis and Chemical Development
Another study detailed the development of a practical and scalable synthetic route to YM758 monophosphate, a novel If channel inhibitor, showcasing the importance of efficient synthetic strategies for compounds including this compound. This research highlighted improvements in yield and the reduction of environmental impact through the avoidance of chlorinated solvents and extensive purification steps (Yoshida et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzamide are currently unknown. This compound is a complex molecule and its interaction with biological targets could be multifaceted .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
For instance, some compounds can affect metabolic pathways , while others can influence signaling pathways . The downstream effects of these interactions can lead to changes in cellular function, gene expression, and overall physiological responses .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, such as moderate solubility in water, potential for bioavailability, and possible persistence in biological systems .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as modulating gene expression, altering cellular signaling, and affecting cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-19-8-5-16(13-20(19)27-2)21(25)23-14-18(24-9-11-28-12-10-24)15-3-6-17(22)7-4-15/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOHBGAFGCNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide](/img/structure/B3012005.png)


![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)
